Cetilistat

Description

This compound is a novel inhibitor of pancreatic lipase being developed by Alizyme for the treatment of obesity and associated co-morbidities, including type 2 diabetes.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

lipase inhibitor in randomized, placebo-controlled study of weight reduction in obese patients (3/2007)

Properties

IUPAC Name |

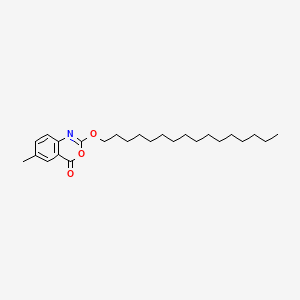

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCQKIKWYUURMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182506 | |

| Record name | Cetilistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282526-98-1 | |

| Record name | Cetilistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetilistat [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetilistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetilistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETILISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cetilistat in Lipid Metabolism

Introduction

Cetilistat is a novel, orally administered, peripherally acting anti-obesity agent designed for weight management.[1][2] Unlike many anti-obesity drugs that act on the central nervous system to suppress appetite, this compound's mechanism is localized to the gastrointestinal tract.[3][4] It is a potent and selective inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats.[5][6] By inhibiting this enzyme, this compound reduces the absorption of dietary triglycerides, leading to a decrease in caloric intake and subsequent weight loss.[7][8] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Pancreatic Lipase Inhibition

The primary therapeutic action of this compound is the inhibition of gastrointestinal lipases, particularly pancreatic lipase.[2][3] Pancreatic lipase is secreted into the duodenum and is the principal enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3]

This compound, a benzoxazinone derivative, binds to the active site of pancreatic lipase in the gut.[1][3] Molecular docking and dynamics simulation studies have revealed that this compound interacts with the "lid region" of the enzyme, a mobile surface loop that controls access to the active site.[9] By binding to this region, this compound induces conformational changes that prevent the enzyme from interacting with its triglyceride substrate.[9] This inhibition blocks the breakdown of dietary fats.[2][5] Consequently, undigested triglycerides are not absorbed through the intestinal wall and are instead excreted in the feces.[7][10] This leads to a reduction in the total number of absorbed calories, contributing to weight loss and improvement in lipid profiles.[3][6]

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified through various in vitro and clinical studies. Its potency as a lipase inhibitor is demonstrated by its low IC50 value, and its clinical effectiveness is shown by its impact on fat excretion and body weight.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Source | IC50 Value (nmol/L) | Reference |

| Human Pancreatic Lipase | 5.95 | [6][11] |

| Rat Pancreatic Lipase | 54.8 | [6][11] |

| Porcine Pancreatic Lipase | ≤ 1000 | [12] |

This compound is approximately 9.2 times more potent against human pancreatic lipase than rat pancreatic lipase.[6][11]

Table 2: Clinical Efficacy of this compound in Obese Patients (12-Week Trials)

| Parameter | Placebo | This compound (80 mg t.i.d.) | This compound (120 mg t.i.d.) | Orlistat (120 mg t.i.d.) | Reference |

| Mean Weight Loss (kg) | 2.86 | 3.85 | 4.32 | 3.78 | [13] |

| Patients with ≥5% Weight Loss | ~17% | ~31% | ~33% | N/A | [12] |

*Data for 120mg and 240mg doses combined showed 31% and 33% respectively.[12]

Table 3: Effect of this compound on Fecal Fat Excretion in Healthy Volunteers

| Treatment Group | Mean Fecal Fat Excretion ( g/day ) | Reference |

| Placebo | 1.4 ± 1.0 | [12] |

| This compound (50-300 mg t.i.d.) | 4.9 ± 4.3 to 11.2 ± 6.9 | [12] |

| Orlistat (120 mg t.i.d.) | 5.6 ± 3.8 | [12] |

Increases in fecal fat excretion were mirrored by significant increases in triglyceride excretion, confirming the inhibition of triglyceride hydrolysis.[10]

Experimental Protocols

The evaluation of pancreatic lipase inhibitors relies on robust in vitro assays. Below are detailed methodologies for two common types of pancreatic lipase inhibition assays used in the characterization of compounds like this compound.

Triolein Emulsion-Based Assay

This method mimics the physiological substrate of pancreatic lipase and measures the liberation of free fatty acids.

a. Materials:

-

Porcine Pancreatic Lipase (e.g., Sigma, L3126)[14]

-

Substrate components: l-α-lecithin, triolein (or glyceryl trioleate), sodium taurocholate[14][15]

-

Buffer: Tris-HCl (13 mM Tris, 150 mM NaCl, 1.3 mM CaCl₂, pH 8.0)[14]

-

Stop Reagent: 1 M Hydrochloric Acid (HCl)[14]

-

Extraction Solvent: Hexane[14]

-

Positive Control: this compound[14]

-

Quantification Kit: Non-Esterified Fatty Acid (NEFA) detection kit[14]

b. Protocol:

-

Substrate Preparation: Prepare an emulsified solution by sonicating l-α-lecithin (10 mg), triolein (16 mg), and sodium taurocholate (5 mg) in 9.0 mL of Tris-HCl buffer.[14]

-

Enzyme Preparation: Dissolve porcine pancreatic lipase (e.g., 4.5 mg) in Tris-HCl buffer (30 mL).[14]

-

Reaction Setup: In a microplate or test tube, add 100 μL of the test compound (this compound or other inhibitors, dissolved in 50% aqueous DMSO) and 200 μL of the substrate emulsion.[14]

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.[14]

-

Reaction Initiation: Add 100 μL of the enzyme solution to start the reaction. Incubate for 30 minutes at 37°C.[14]

-

Reaction Termination: Stop the reaction by adding 20 μL of 1 M HCl.[14]

-

Extraction: Extract the liberated oleic acids by adding 600 μL of hexane and vortexing.[14]

-

Quantification: Transfer an aliquot of the hexane layer (300 μL) to a new tube, evaporate the solvent, and redissolve the residue in DMSO. Quantify the oleic acid content using a NEFA kit according to the manufacturer's instructions.[14]

-

Calculation: Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Spectrophotometric Assay using p-Nitrophenyl Ester Substrate

This colorimetric assay uses an artificial substrate, p-nitrophenyl butyrate (p-NPB) or palmitate (pNPP), which releases a colored product upon hydrolysis.

a. Materials:

-

Porcine Pancreatic Lipase[16]

-

Substrate: p-nitrophenyl butyrate (p-NPB) dissolved in dimethylformamide[16] or p-nitrophenyl palmitate (pNPP)[17]

-

Buffer: Tris-HCl (100 mM Tris-HCl, 5 mM CaCl₂, pH 7.0) or Sodium Phosphate (pH 8.0)[16][18]

-

Positive Control: Orlistat or this compound[16]

-

96-well microplate and reader[18]

b. Protocol:

-

Enzyme Buffer Preparation: Prepare a solution of porcine pancreatic lipase (e.g., 2.5 mg/mL) in a buffer containing 10 mM MOPS and 1 mM EDTA (pH 6.8). Mix this with the Tris-HCl reaction buffer.[16]

-

Reaction Setup: In a 96-well plate, mix the enzyme buffer with the test compound solution (e.g., this compound at various concentrations).[16]

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.[16]

-

Reaction Initiation: Add the substrate solution (e.g., 10 mM p-NPB) to each well to start the reaction.[16]

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm for 20-30 minutes at 37°C using a microplate reader. The absorbance is due to the release of p-nitrophenol.[16][17]

-

Calculation: The rate of reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated using the formula: I% = [(A_control - A_sample) / A_control] x 100, where A is the absorbance or reaction rate.[17]

This compound operates through a well-defined, peripheral mechanism of action centered on the potent and selective inhibition of pancreatic lipase.[3][4] This inhibition directly prevents the digestion and subsequent absorption of dietary triglycerides, a process confirmed by significant increases in fecal fat excretion and corresponding weight loss in clinical trials.[10][13] The data clearly supports its role as an effective agent for obesity management. The established in vitro protocols allow for consistent evaluation of its inhibitory activity, providing a solid foundation for further research and development in the field of metabolic disorders.

References

- 1. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. nbinno.com [nbinno.com]

- 6. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2013092786A1 - Compositions comprising this compound - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Reduction of dietary fat absorption by the novel gastrointestinal lipase inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. magistralbr.caldic.com [magistralbr.caldic.com]

- 13. This compound - Investigational Drug for Obesity - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. 4.2. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 15. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 16. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 17. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Cetilistat as a Pancreatic Lipase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetilistat is a peripherally acting anti-obesity agent that functions as a potent and selective inhibitor of pancreatic lipase. This enzyme is critical for the digestion of dietary triglycerides. By blocking the action of pancreatic lipase, this compound reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its inhibitory activity, and visualizations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect locally within the gastrointestinal tract. Unlike centrally acting anti-obesity drugs, it does not cross the intestinal barrier to a significant extent and therefore lacks systemic and central nervous system side effects. The primary molecular target of this compound is pancreatic lipase, an enzyme secreted by the pancreas into the duodenum that is responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.

This compound binds to the active site of pancreatic lipase, preventing the enzyme from breaking down dietary fats. This inhibition leads to an increase in the amount of undigested triglycerides passing through the digestive system, which are then excreted in the feces. The direct consequence of this reduced fat absorption is a decrease in the total number of calories absorbed from a meal, which, over time, contributes to weight loss.

dot

Caption: Mechanism of this compound in inhibiting pancreatic lipase.

Quantitative Data

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both human and rat pancreatic lipase in in vitro assays.

| Enzyme Source | IC50 (nmol/l) | Reference |

| Human Pancreatic Lipase | 5.95 | |

| Rat Pancreatic Lipase | 54.8 |

IC50: Half maximal inhibitory concentration

Clinical Efficacy: Weight Loss

Phase II and III clinical trials have evaluated the efficacy of this compound in promoting weight loss in obese patients, both with and without type 2 diabetes.

Table 2.1: 12-Week Phase IIb Study in Obese Diabetic Patients (on Metformin)

| Treatment Group (three times daily) | Mean Weight Loss (kg) | p-value vs. Placebo | Reference |

| Placebo | 2.86 | - | |

| This compound 40 mg | 2.94 | 0.958 | |

| This compound 80 mg | 3.85 | 0.01 | |

| This compound 120 mg | 4.32 | 0.0002 | |

| Orlistat 120 mg | 3.78 | 0.008 |

Table 2.2: 52-Week Phase III Study in Obese Patients with Type 2 Diabetes and Dyslipidemia

| Treatment Group (three times a day) | Reduction in Average Body Weight (%) | Reference |

| Placebo | 1.103 | |

| This compound 120 mg | 2.776 |

Clinical Efficacy: Glycemic Control

In obese patients with type 2 diabetes, this compound has also been shown to improve glycemic control.

Table 2.3: Change in HbA1c in a 12-Week Phase IIb Study

| Treatment Group (three times daily) | Change in HbA1c | Reference |

| Placebo | Statistically significant reductions noted, but specific values not provided in the source. | |

| This compound 80 mg | Statistically significant reductions noted, but specific values not provided in the source. | |

| This compound 120 mg | Statistically significant reductions noted, but specific values not provided in the source. | |

| Orlistat 120 mg | Statistically significant reductions noted, but specific values not provided in the source. |

HbA1c: Glycated hemoglobin, a marker of long-term blood glucose control.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (PNPB)

This assay is a common method for determining the inhibitory activity of compounds against pancreatic lipase. The

Early-Phase Clinical Trial Data for Cetilistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is a novel, orally administered inhibitor of pancreatic and gastrointestinal lipases developed for the management of obesity and its associated comorbidities.[1][2] Unlike centrally acting anti-obesity agents, this compound acts peripherally within the gastrointestinal tract to reduce the absorption of dietary fats.[3][4] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, with a focus on quantitative outcomes, detailed experimental methodologies, and visual representations of its mechanism of action and clinical trial workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of pancreatic lipase, a key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][5] By binding to the active site of pancreatic lipase in the gut, this compound prevents the breakdown of dietary fats, leading to their excretion in the feces.[2] This reduction in fat absorption results in a decrease in caloric intake, which contributes to weight loss.[2][3] Preclinical studies have shown that this compound has a high potency for human pancreatic lipase, with an IC50 in the low nanomolar range.[6][7]

Mechanism of Action of this compound.

Early-Phase Clinical Trial Data

Phase I Clinical Trials

Phase I studies in healthy volunteers were designed to assess the safety, tolerability, and pharmacodynamics of this compound. The primary pharmacodynamic endpoint in these studies was the measurement of fecal fat excretion.

Table 1: Summary of Phase I Clinical Trial Data for this compound in Healthy Volunteers

| Study Parameter | Placebo | This compound (50-300 mg t.i.d.) | Orlistat (120 mg t.i.d.) |

| Number of Subjects | 24 | 66 | 9 |

| Mean Fecal Fat Excretion ( g/day ) | 1.4 | 4.9 - 11.2 | 5.6 |

| Adverse Events | Similar to placebo | Primarily mild to moderate gastrointestinal events | Higher incidence of oily stools compared to this compound |

Data compiled from multiple Phase I studies.[2][8][9]

Phase II Clinical Trials

Phase II trials were conducted to evaluate the efficacy and safety of this compound in obese patients, including those with type 2 diabetes and other comorbidities. These studies were typically multicenter, randomized, double-blind, and placebo-controlled.

Table 2: Efficacy of this compound in a 12-Week Phase II Trial in Obese Patients

| Parameter | Placebo | This compound (60 mg t.i.d.) | This compound (120 mg t.i.d.) | This compound (240 mg t.i.d.) |

| Number of Patients | - | - | - | - |

| Mean Weight Loss (kg) | 2.4 | 3.3 (P<0.03 vs placebo) | 3.5 (P=0.02 vs placebo) | 4.1 (P<0.001 vs placebo) |

| Waist Circumference Reduction (cm) | 2.4 | 3.4 | 3.7 | 4.2 |

| Reduction in Total Cholesterol | - | Significant | Significant | Significant |

| Reduction in LDL Cholesterol | - | Significant | Significant | Significant |

Data from a 12-week, randomized, placebo-controlled study.[10][11][12]

Table 3: Efficacy and Safety of this compound in a 12-Week Phase II Trial in Obese Patients with Type 2 Diabetes

| Parameter | Placebo | This compound (40 mg t.i.d.) | This compound (80 mg t.i.d.) | This compound (120 mg t.i.d.) | Orlistat (120 mg t.i.d.) |

| Mean Weight Loss (kg) | 2.86 | 2.94 | 3.85 (P=0.01 vs placebo) | 4.32 (P=0.0002 vs placebo) | 3.78 (P=0.008 vs placebo) |

| HbA1c Reduction | 0.37% | - | 0.14% higher reduction than placebo | 0.17% higher reduction than placebo | - |

| Discontinuations due to AEs | 6.4% | 2.5% | 5.0% | 2.5% | 11.6% |

Data from a 12-week, randomized, placebo-controlled study in obese patients with type 2 diabetes on metformin.[13][14][15]

Experimental Protocols

Study Design and Patient Population

Early-phase clinical trials of this compound were typically designed as randomized, double-blind, placebo-controlled studies.[10][13] Phase I trials enrolled healthy volunteers, while Phase II trials focused on obese patients (BMI ≥ 30 kg/m ²) or overweight patients (BMI 28-29.9 kg/m ²) with comorbidities such as type 2 diabetes.[2][15]

Dietary Intervention

In many of the Phase II trials, patients were advised to follow a hypocaloric diet, typically with a deficit of approximately 500 kcal per day, and with around 30% of calories derived from fat.[4][13] This dietary intervention was usually initiated during a run-in period before randomization.[4][13] Conventional hypocaloric diets in clinical trials often consist of 1200-1500 kcal/day for women and 1500-1800 kcal/day for men.[16]

Efficacy and Safety Assessments

The primary efficacy endpoint in Phase II trials was typically the absolute change in body weight from baseline.[10][13] Secondary endpoints often included changes in waist circumference, lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), and glycemic control (HbA1c) in diabetic patients.[10][13] Safety and tolerability were assessed through the monitoring of adverse events (AEs), particularly gastrointestinal side effects, and rates of discontinuation due to AEs.[10][13]

Laboratory Methodologies

-

Fecal Fat Analysis: The gold standard for quantifying fat malabsorption is the 72-hour fecal fat analysis.[9] The Van de Kamer method, a titration-based chemical analysis, has historically been used.[3][14] More modern and rapid methods include Nuclear Magnetic Resonance (NMR) spectroscopy, which offers high-throughput and safe quantification of fecal fat.[1][2]

-

Lipid Profile Analysis: Standard lipid panels are used to measure total cholesterol, triglycerides, HDL-C, and LDL-C.[6][17] These are typically measured using enzymatic colorimetric assays on automated chemistry analyzers.[5][13][15] Non-HDL cholesterol, calculated as total cholesterol minus HDL-C, is also a key parameter.[18]

General Workflow of a Phase II Clinical Trial for this compound.

Conclusion

The early-phase clinical trial data for this compound demonstrate its efficacy in promoting weight loss in obese individuals, including those with type 2 diabetes. The drug was generally well-tolerated, with a more favorable gastrointestinal side effect profile compared to orlistat. The mechanism of action, centered on the peripheral inhibition of pancreatic lipase, offers a targeted approach to weight management. Further larger-scale, long-term Phase III trials are necessary to fully establish the clinical utility and safety profile of this compound for the treatment of obesity.

References

- 1. NMR spectrometry. A new method for total stool fat quantification in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of fecal fat quantitation via nuclear magnetic resonance spectroscopy (1H NMR) and gravimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. captodayonline.com [captodayonline.com]

- 4. publications.tno.nl [publications.tno.nl]

- 5. A micro-enzymatic method to measure cholesterol and triglyceride in lipoprotein subfractions separated by density gradient ultracentrifugation from 200 microliters of plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myadlm.org [myadlm.org]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. researchgate.net [researchgate.net]

- 9. myadlm.org [myadlm.org]

- 10. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Analysis of Fecal Samples | Springer Nature Experiments [experiments.springernature.com]

- 12. NMR Analysis of Fecal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic determination of triglyceride, free cholesterol, and total cholesterol in tissue lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. Defining the Optimal Dietary Approach for Safe, Effective and Sustainable Weight Loss in Overweight and Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the In Vitro Enzymatic Inhibition of Cetilistat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat, a novel therapeutic agent for obesity, operates through the targeted inhibition of pancreatic lipase, a critical enzyme in the digestion and absorption of dietary fats.[1][2] Unlike centrally acting anti-obesity drugs, this compound's mechanism is localized to the gastrointestinal tract, offering a peripherally focused approach to weight management.[1] This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the enzymatic inhibition of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Mechanism of Action: Pancreatic Lipase Inhibition

This compound is a potent inhibitor of pancreatic lipase, the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] By binding to the active site of pancreatic lipase in the gut, this compound effectively inactivates the enzyme, preventing it from breaking down dietary fats.[1][2] This inhibition leads to a reduction in the absorption of fats from the gastrointestinal tract, resulting in the excretion of undigested fats in the feces and a subsequent decrease in caloric intake.[1]

Molecular docking and simulation studies have provided further insight into the interaction between this compound and human pancreatic lipase. These studies suggest that this compound preferentially binds to the "lid region" of the enzyme, a critical surface loop that controls access to the active site.[3][4] This interaction is thought to induce conformational changes that affect the enzyme's structure and dynamics, thereby inhibiting its catalytic activity.[3]

Quantitative Analysis of Enzymatic Inhibition

In vitro studies have consistently demonstrated this compound's potent inhibitory activity against pancreatic lipase. The half-maximal inhibitory concentration (IC50) values have been determined for various species, highlighting its efficacy.

| Enzyme Source | Assay Method | IC50 Value | Reference |

| Human Pancreatic Lipase | Quinine diimine dye colorimetric assay | ≤ 100 nM | [5] |

| Human Pancreatic Lipase | Not Specified | 5.95 nmol/l | [6][7] |

| Porcine Pancreatic Lipase | Sodium hydroxide titration method | < 1 µM | [5] |

| Rat Pancreatic Lipase | Not Specified | 54.8 nmol/l | [6][7] |

Table 1: In Vitro Inhibitory Activity of this compound against Pancreatic Lipase

Notably, this compound exhibits significantly higher potency against human pancreatic lipase compared to rat pancreatic lipase, with studies indicating it is approximately 9.2 times more potent in humans.[6][7] In comparison to another lipase inhibitor, Orlistat, this compound has shown a potentially more favorable side effect profile in clinical trials, which may be attributed to differences in their interaction with fat micelles.[8][9]

Experimental Protocols for In Vitro Pancreatic Lipase Inhibition Assays

The determination of this compound's inhibitory activity relies on robust and reproducible in vitro assays. Several methods have been employed, with the most common ones utilizing chromogenic substrates that release a colored product upon enzymatic cleavage.

p-Nitrophenyl Butyrate (p-NPB) Spectrophotometric Assay

This is a widely used method for assessing pancreatic lipase activity and its inhibition.

Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl butyrate (p-NPB) to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is proportional to the lipase activity.

Typical Protocol:

-

Enzyme Preparation: A solution of porcine pancreatic lipase (e.g., 0.1 mg/ml) is prepared in a suitable buffer, such as 0.1 M Tris-HCl (pH 8.0).[1]

-

Incubation with Inhibitor: The test compound (this compound) is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes at 37°C) to allow for binding.[1]

-

Substrate Addition: The enzymatic reaction is initiated by adding a solution of p-NPB (e.g., 10 mM) to the enzyme-inhibitor mixture.[1]

-

Reaction and Measurement: The reaction is allowed to proceed for a specific time (e.g., 15 minutes at 37°C), after which the absorbance of the released p-nitrophenol is measured at a wavelength of 405 nm.[1]

-

Calculation of Inhibition: The percentage of lipase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

Micelle-Based Glyceryl Trioleate Assay

This method more closely mimics the physiological conditions of fat digestion.

Principle: This assay uses a micellar solution of glyceryl trioleate, a natural substrate for pancreatic lipase. The lipase activity is determined by measuring the release of free fatty acids.

Typical Protocol:

-

Substrate Preparation: A micelle solution is created by sonicating a mixture of glyceryl trioleate, L-α-Phosphatidylcholine, and taurocholic acid sodium salt in a Tris-HCl buffer.[10]

-

Enzyme and Inhibitor Preparation: A solution of porcine pancreatic lipase is prepared. The inhibitor, this compound, is dissolved in a suitable solvent like DMSO.[10]

-

Reaction Mixture: The micelle substrate solution, buffer, and inhibitor (or vehicle) are combined.

-

Enzyme Addition: The reaction is initiated by adding the pancreatic lipase solution.

-

Quantification of Fatty Acids: The amount of free fatty acids released is quantified using a commercial kit (e.g., NEFA C-test).[10]

-

Calculation of Inhibition: The inhibitory activity is determined by comparing the amount of fatty acids released in the presence and absence of this compound.

Conclusion

The in vitro studies on this compound provide compelling evidence for its potent and selective inhibition of pancreatic lipase. The well-characterized mechanism of action, supported by quantitative data and detailed experimental protocols, establishes a strong foundation for its development as a therapeutic agent for obesity. The methodologies outlined in this guide offer a standardized approach for researchers to further investigate the enzymatic inhibition of this compound and other potential lipase inhibitors. This in-depth understanding is crucial for the continued development of effective and safe treatments for obesity and related metabolic disorders.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tmrjournals.com [tmrjournals.com]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

The Pharmacological Profile of Cetilistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetilistat is a peripherally acting anti-obesity agent characterized as a potent and selective inhibitor of pancreatic lipase. By blocking the enzymatic hydrolysis of dietary triglycerides in the gastrointestinal tract, this compound reduces the absorption of fats, thereby promoting weight loss. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It also presents a thorough analysis of its clinical efficacy and safety profile, supported by data from key clinical trials. Detailed experimental protocols for pivotal preclinical and clinical studies are provided to facilitate further research and development.

Introduction

Obesity is a global health crisis associated with a spectrum of comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Pharmacotherapy serves as a critical adjunct to lifestyle modifications in the management of obesity. This compound (formerly known as ATL-962) emerged as a therapeutic candidate with a mechanism of action similar to Orlistat but with a potentially improved tolerability profile.[1][2] This document serves as an in-depth technical resource on the core pharmacology of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting pancreatic lipase, a key enzyme responsible for the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] This inhibition is highly selective, with minimal effects on other digestive enzymes such as trypsin and chymotrypsin.[3] The unabsorbed triglycerides are then excreted in the feces, leading to a reduction in caloric intake from dietary fat.[2][4] Unlike centrally acting anti-obesity drugs, this compound does not affect appetite and acts locally in the gastrointestinal tract with minimal systemic absorption.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Portico [access.portico.org]

- 3. youtube.com [youtube.com]

- 4. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

Methodological & Application

Application Note: Cetilistat Assay Protocol for In Vitro Lipase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro inhibitory activity of cetilistat against pancreatic lipase. This compound is a potent inhibitor of pancreatic lipase, a key enzyme responsible for the hydrolysis of dietary triglycerides. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, making it a therapeutic agent for obesity management.[1][2] This application note includes the mechanism of action, a summary of inhibitory concentrations, and a comprehensive, step-by-step protocol for a colorimetric-based lipase activity assay.

Mechanism of Action

Pancreatic lipase is the primary enzyme that breaks down dietary triglycerides in the small intestine into smaller, absorbable molecules: free fatty acids and monoglycerides.[3] this compound functions as a selective inhibitor of this enzyme.[4] It is understood to bind to the lipase, particularly affecting the conformational state of the enzyme's "lid region," which is essential for its catalytic activity.[5] This inhibition prevents the hydrolysis of triglycerides, thereby reducing the absorption of fat from the diet.

Caption: Mechanism of this compound-mediated lipase inhibition.

This compound Inhibitory Activity Data

This compound has demonstrated potent inhibitory activity against various species of pancreatic lipase in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Lipase Source | Assay Method | IC50 Value | Reference |

| Human Pancreatic Lipase | Quinine diimine dye colorimetric assay | ≤ 100 nM | [4] |

| Human Pancreatic Lipase | Not Specified | 5.95 nM | [6][7][8] |

| Porcine Pancreatic Lipase | Sodium hydroxide titration method | < 1 µM | [4] |

| Rat Pancreatic Lipase | Colorimetric Assay | 54.8 nM | [6][7][8] |

Experimental Protocol: Colorimetric Lipase Inhibition Assay

This protocol is based on the principle of measuring the hydrolysis of a chromogenic substrate by pancreatic lipase. The rate of color development is proportional to lipase activity, and a reduction in this rate in the presence of this compound indicates inhibition. A substrate such as p-Nitrophenyl Palmitate (pNPP) can be used, which releases a yellow-colored product (p-nitrophenol) upon hydrolysis, detectable at 410 nm.[3]

Principle of the Assay

Porcine pancreatic lipase hydrolyzes the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which can be measured spectrophotometrically. The inhibitory effect of this compound is determined by measuring the reduction in the rate of p-nitrophenol formation.

Materials and Reagents

-

This compound (and vehicle, e.g., DMSO)

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl Palmitate (pNPP)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 8.0

-

Reaction Buffer: Assay Buffer containing 5 mM sodium deoxycholate and 10% isopropanol[3]

-

96-well clear, flat-bottom microplates

-

Microplate spectrophotometer capable of reading at 410 nm

-

Multichannel pipettor

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO. Store at -20°C.

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the Reaction Buffer. Ensure the final DMSO concentration in the reaction well is consistent across all conditions and does not exceed 1%.

-

Lipase Stock Solution (1 mg/mL): Dissolve PPL in Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Lipase Working Solution: On the day of the experiment, dilute the Lipase Stock Solution in the Reaction Buffer to the desired final concentration (e.g., 0.5-2.5 µg/mL, to be optimized for linear kinetics).[3]

-

Substrate Solution (pNPP): Prepare a stock solution of pNPP in isopropanol. Just before use, dilute it in the Reaction Buffer to the final desired concentration (e.g., 20 µM).

Assay Procedure

Caption: General workflow for the in vitro lipase inhibition assay.

-

Plate Setup: In a 96-well plate, add reagents in the following order. Set up each condition in triplicate.

-

Blank (No Enzyme): 100 µL Reaction Buffer + 50 µL vehicle/inhibitor.

-

Control (100% Activity): 50 µL Lipase Working Solution + 50 µL Reaction Buffer (with vehicle).

-

Inhibitor Wells: 50 µL Lipase Working Solution + 50 µL this compound Working Solution (at various concentrations).

-

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.[3]

-

Reaction Initiation: Add 100 µL of the pNPP Substrate Solution to all wells to start the reaction. The total volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.

Data Analysis

-

Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by plotting absorbance against time. The slope of the linear portion of this curve (mOD/min) represents the reaction rate.

-

Correct for Blank: Subtract the rate of the blank wells (if any background hydrolysis occurs) from all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each this compound concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

-

V_control is the average rate of the control wells (100% activity).

-

V_inhibitor is the rate for a given this compound concentration.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the lipase activity.

Conclusion

The protocol described provides a reliable and reproducible method for evaluating the inhibitory potency of this compound on pancreatic lipase in an in vitro setting. This colorimetric assay is suitable for screening potential lipase inhibitors and for conducting detailed kinetic studies. Accurate determination of IC50 values is crucial for the characterization and development of anti-obesity therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. tmrjournals.com [tmrjournals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

Application Notes and Protocols for Administering Cetilistat in Rodent Dietary Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cetilistat, a potent pancreatic lipase inhibitor, in rodent models of diet-induced obesity (DIO). The following protocols and data are based on established preclinical studies and are intended to assist in the design and execution of similar research.

Mechanism of Action

This compound is a peripherally acting anti-obesity agent that functions by inhibiting pancreatic and gastrointestinal lipases.[1][2][3][4] These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] By blocking this enzymatic activity, this compound reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss.[1][2] The undigested fats are then excreted in the feces.[2][5] This mechanism of action is distinct from centrally acting anti-obesity drugs that modulate appetite.[1][2][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Source | IC50 (nmol/l) | Reference |

| Human Pancreatic Lipase | 5.95 | [6][7][8] |

| Rat Pancreatic Lipase | 54.8 | [6][7][8] |

IC50: Half maximal inhibitory concentration.

Table 2: Effects of this compound in Oral Fat Loading Studies in Sprague-Dawley Rats

| This compound Dose (mg/kg) | Route of Administration | Effect on Plasma Triglyceride Elevation | Reference |

| 3 | Oral | Statistically significant reduction (45%) | [5][8] |

| 10 | Oral | Dose-dependent reduction | [6][9][10] |

| 30 | Oral | Dose-dependent reduction | [6][9][10] |

| 100 | Oral | Almost 90% reduction | [5][8] |

Table 3: Effects of this compound in Diet-Induced Obese (DIO) F344 Rats (3-week administration)

| This compound Dose (mg/kg/day) | Method of Administration | Key Findings | Reference |

| 4.9 | Food Admixture (0.02% w/w) | Dose-dependent increase in fecal triglycerides and nonesterified fatty acids; Dose-dependent reduction in body weight gain and white adipose tissue weight; Reduction in plasma leptin, triglycerides, and total cholesterol. | [5][6][7][9] |

| 14.9 | Food Admixture (0.06% w/w) | Dose-dependent increase in fecal triglycerides and nonesterified fatty acids; Dose-dependent reduction in body weight gain and white adipose tissue weight; Reduction in plasma leptin, triglycerides, and total cholesterol. | [5][6][7][9] |

| 50.7 | Food Admixture (0.2% w/w) | Dose-dependent increase in fecal triglycerides and nonesterified fatty acids; Dose-dependent reduction in body weight gain and white adipose tissue weight; Reduction in plasma leptin, triglycerides, and total cholesterol. | [5][6][7][9] |

Experimental Protocols

Protocol 1: Oral Fat Tolerance Test in Sprague-Dawley Rats

This protocol is designed to evaluate the acute effect of this compound on intestinal fat absorption.

1. Animal Model:

-

Male Sprague-Dawley rats (8 weeks of age).[8]

-

Acclimatize animals for at least one week prior to the experiment.[8]

-

House animals in a controlled environment (25 ± 3°C, 55 ± 15% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[8]

2. Materials:

-

This compound

-

Vehicle (e.g., 5% hydroxypropyl methyl cellulose suspension)[11]

-

Fat emulsion (e.g., Intrafat 20%)[5]

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized microtubes)[8]

3. Procedure:

-

Fast rats overnight prior to the study.

-

Divide rats into vehicle control and this compound treatment groups (n=7-8 per group).[5]

-

Prepare this compound suspensions at desired concentrations (e.g., 3, 10, 30, 100 mg/kg).[6][9][10]

-

Administer this compound or vehicle orally via gavage.[11]

-

Simultaneously, or immediately after, administer a fat emulsion orally.[6][7][9]

-

Collect blood samples from the tail vein at baseline (pre-dose) and at specified time points post-administration (e.g., 0, 2, 4, 6 hours).[5]

-

Centrifuge blood samples to separate plasma.

4. Data Analysis:

-

Calculate the Area Under the Curve (AUC) for plasma triglyceride concentration over time for each group.[5]

-

Compare the AUCs of the this compound-treated groups to the vehicle control group to determine the percentage reduction in fat absorption.

Protocol 2: Chronic Efficacy Study in Diet-Induced Obese (DIO) F344 Rats

This protocol evaluates the long-term effects of this compound on body weight, adiposity, and lipid profiles in a model of obesity.

1. Animal Model and Diet:

-

Male F344 rats (5 weeks of age).[8]

-

Induce obesity by feeding a high-fat diet (HFD), such as one with 45 kcal% fat (e.g., D12451), for an extended period (e.g., 27 weeks).[8][12]

-

House animals under standard controlled conditions.[8]

2. Materials:

-

This compound

-

Powdered high-fat diet

-

Metabolic cages for feces collection

-

Blood collection supplies

3. Procedure:

-

After the obesity induction period, divide the DIO rats into a control group and several this compound treatment groups (n=8 per group) based on body weight and plasma metabolic parameters.[8]

-

Prepare the experimental diets by mixing this compound into the powdered HFD at the desired concentrations (e.g., 0.02%, 0.06%, 0.2% w/w).[5][8]

-

Provide the respective diets to the animals ad libitum for the study duration (e.g., 3 weeks).[5][6][7][9]

-

Measure body weight and food consumption regularly (e.g., three times a week).[5]

-

During a specified period (e.g., days 5-7), house the rats in metabolic cages to collect feces for lipid analysis.[5]

-

At the end of the study, collect terminal blood samples for analysis of plasma leptin, triglycerides, and total cholesterol.[6][7][9]

-

Euthanize the animals and dissect and weigh white adipose tissue (WAT).[6][7][9]

4. Fecal and Plasma Analysis:

-

Homogenize collected feces and extract lipids to measure triglyceride and nonesterified fatty acid content.[5]

-

Analyze plasma samples for relevant biomarkers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 6. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

- 12. diposit.ub.edu [diposit.ub.edu]

Application Note & Protocol: Assessing the Impact of Cetilistat on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is an anti-obesity drug that functions as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary triglycerides.[1][2] By blocking the absorption of dietary fats, this compound reduces caloric intake, leading to weight loss.[3][4] Unlike many anti-obesity agents that act on the central nervous system, this compound's mechanism is peripheral, localized to the gastrointestinal tract.[1][5]

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a critical role in host metabolism, immunity, and overall health.[6] The interaction between pharmaceuticals and the gut microbiome is a rapidly growing area of research, as evidence suggests that many non-antibiotic drugs can alter the composition and function of the gut microbiota, which in turn can influence drug efficacy and host health.[7][8]

Given that this compound's primary site of action is the gut, and it alters the availability of a major nutrient source (fat) for both the host and the microbiota, it is crucial to understand its impact on this microbial community. Studies on other lipase inhibitors, such as Orlistat, have demonstrated significant alterations in gut microbiota composition, including shifts in the Firmicutes to Bacteroidetes ratio and changes in microbial metabolites.[9][10][11] This protocol provides a comprehensive framework for assessing the effects of this compound on the gut microbiota, from experimental design to data analysis and interpretation.

This compound's Mechanism of Action

This compound specifically inhibits pancreatic lipase in the lumen of the stomach and small intestine. This enzyme is responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. By blocking this process, undigested triglycerides are excreted from the body, leading to a reduction in fat absorption and caloric intake.[1][2]

Caption: Mechanism of this compound action in the gastrointestinal tract.

Overall Experimental Workflow

This protocol outlines a preclinical study using a rodent model to assess this compound's impact on the gut microbiota. The workflow involves subject acclimatization, treatment administration, sample collection, and multi-omics analysis.

Caption: Overall experimental workflow for assessing this compound's impact.

Detailed Experimental Protocols

Animal Study Design

-

Subjects: 30 male C57BL/6J mice, 6 weeks old.

-

Acclimatization: Acclimatize mice for 1 week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Obesity Induction: Feed all mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 6-8 weeks to induce an obese phenotype.[12]

-

Grouping: Randomly divide mice into three groups (n=10 per group):

-

HFD Control: Continue on HFD.

-

Vehicle Control: HFD + daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).

-

This compound Group: HFD + daily oral gavage of this compound (dose to be determined based on literature, e.g., 30-60 mg/kg).

-

-

Treatment Duration: 8 weeks.

-

Monitoring: Record body weight and food intake twice weekly.

-

Sample Collection: Collect fecal pellets at baseline (Week 0), midpoint (Week 4), and endpoint (Week 8). At the endpoint, collect cecal contents and blood samples following euthanasia. Flash-freeze all samples in liquid nitrogen and store at -80°C.

Protocol: 16S rRNA Gene Amplicon Sequencing

This method is used to profile the taxonomic composition of the gut microbiota.[13]

-

DNA Extraction:

-

Homogenize 100-200 mg of frozen fecal or cecal material.

-

Extract total genomic DNA using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions, including a bead-beating step to enhance lysis of gram-positive bacteria.[14]

-

Assess DNA quality and quantity using a NanoDrop spectrophotometer and Qubit fluorometer. DNA should meet quality standards for PCR amplification.[15]

-

-

PCR Amplification:

-

Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using high-fidelity polymerase and primers with Illumina adapters.[13]

-

Example V4 Primers: 515F (GTGCCAGCMGCCGCGGTAA) and 806R (GGACTACHVGGGTWTCTAAT).

-

PCR Cycling Conditions: Initial denaturation at 94°C for 3 min; 25-30 cycles of 94°C for 45s, 55°C for 60s, and 72°C for 90s; final extension at 72°C for 10 min.[13]

-

-

Library Preparation and Sequencing:

-

Purify the PCR products using AMPure XP beads.

-

Perform an index PCR to attach dual indices for sample multiplexing.

-

Purify the indexed PCR products again.

-

Verify library quality on an Agilent Bioanalyzer and quantify.

-

Pool libraries in equimolar concentrations.

-

Perform paired-end sequencing (2x250 bp) on an Illumina MiSeq or NovaSeq platform.

-

Protocol: Shotgun Metagenomic Sequencing

This method provides insight into both the taxonomic composition and the functional genetic potential of the microbiota.[16][17]

-

DNA Extraction: Follow the same protocol as for 16S rRNA sequencing (Section 4.2.1). High-quality, high-molecular-weight DNA is critical.

-

Library Preparation:

-

Fragment the extracted DNA to a target size (e.g., 350 bp) using sonication.

-

Perform end-repair, A-tailing, and adapter ligation using a library preparation kit (e.g., NEBNext Ultra II).

-

Perform library amplification via PCR.

-

-

Sequencing:

-

Assess library quality and quantity.

-

Perform high-throughput, paired-end sequencing (2x150 bp) on an Illumina NovaSeq platform to generate deep sequence coverage.

-

Protocol: Short-Chain Fatty Acid (SCFA) Analysis

This protocol quantifies major microbial metabolites from fecal or cecal samples.[18][19]

-

Sample Preparation:

-

Weigh ~50 mg of frozen fecal/cecal material.

-

Add a known volume of saturated NaCl solution and an internal standard (e.g., 2-ethylbutyric acid).

-

Acidify the sample with HCl to protonate the SCFAs.

-

Extract SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[19]

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Use a suitable capillary column (e.g., DB-FFAP).

-

Injection: Inject 1-2 µL of the extract.

-

GC Program: Run a temperature gradient to separate the different SCFAs (e.g., start at 80°C, ramp to 200°C).

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

-

Quantification: Create a standard curve using known concentrations of acetate, propionate, and butyrate to quantify the amounts in the samples.

-

Data Analysis and Presentation

-

16S rRNA Sequencing Analysis: Use pipelines like QIIME 2 or DADA2 to perform quality filtering, denoising, taxonomic assignment (using databases like SILVA or Greengenes), and calculation of alpha and beta diversity metrics.

-

Metagenomic Analysis: Use pipelines like KneadData for quality control, MetaPhlAn for taxonomic profiling, and HUMAnN for functional profiling (pathway abundance).

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare groups, correcting for multiple comparisons. Perform correlation analyses to link microbial taxa/functions with host metadata (e.g., weight, SCFA levels).

Data Summary Tables

Table 1: Hypothetical Gut Microbiota Composition (% Relative Abundance)

| Taxonomic Phylum | HFD Control (Mean ± SD) | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |

|---|---|---|---|---|

| Firmicutes | 65.2 ± 5.1 | 64.8 ± 4.9 | 52.3 ± 6.2 | <0.05 |

| Bacteroidetes | 28.1 ± 4.5 | 28.5 ± 5.0 | 40.1 ± 5.8 | <0.05 |

| Proteobacteria | 2.5 ± 1.1 | 2.6 ± 1.3 | 3.5 ± 1.5 | >0.05 |

| Actinobacteria | 3.1 ± 1.5 | 3.0 ± 1.2 | 2.9 ± 1.1 | >0.05 |

| Ratio (F/B) | 2.32 | 2.27 | 1.30 | <0.01 |

Table 2: Hypothetical Fecal Short-Chain Fatty Acid Concentrations (µmol/g)

| Metabolite | HFD Control (Mean ± SD) | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |

|---|---|---|---|---|

| Acetate | 45.3 ± 7.2 | 44.9 ± 6.8 | 55.1 ± 8.1 | <0.05 |

| Propionate | 15.1 ± 3.5 | 15.5 ± 3.1 | 22.8 ± 4.0 | <0.01 |

| Butyrate | 12.8 ± 2.9 | 13.1 ± 3.3 | 18.5 ± 3.9 | <0.05 |

| Total SCFAs | 73.2 ± 10.1 | 73.5 ± 9.5 | 96.4 ± 12.3 | <0.01 |

Potential Signaling Pathway

Changes in the gut microbiota induced by this compound could influence host metabolism through metabolites like SCFAs. SCFAs can act on G-protein coupled receptors (GPCRs) such as FFAR2/3 on enteroendocrine cells, stimulating the release of hormones like GLP-1, which in turn can improve glucose homeostasis.[20]

Caption: Hypothetical pathway linking this compound to host metabolic health.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. Interaction between drugs and the gut microbiome | Gut [gut.bmj.com]

- 7. Drug-microbiota interactions: an emerging priority for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. Impact of the lipase inhibitor orlistat on the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 16. Metagenomics: a path to understanding the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of metagenomics in the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Fat-Soluble Vitamin Absorption Using Cetilistat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cetilistat, a potent pancreatic lipase inhibitor, to investigate the absorption dynamics of fat-soluble vitamins (A, D, E, and K). This document outlines the theoretical background, offers detailed experimental protocols, presents data in a structured format, and includes visual diagrams to elucidate key processes.

Introduction and Background

This compound is an orally active inhibitor of pancreatic and gastrointestinal lipases.[1][2][3][4] Its primary mechanism of action involves blocking the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] This inhibition of fat digestion leads to a reduction in caloric intake from fat and is utilized as a treatment for obesity.[5][6]

The absorption of fat-soluble vitamins is intrinsically linked to the digestion and absorption of dietary fats.[7] These vitamins are incorporated into micelles formed from the products of fat digestion in the small intestine before they can be absorbed by enterocytes.[8] By inhibiting lipases, this compound can inadvertently reduce the absorption of these essential micronutrients, making it a valuable pharmacological tool for studying the mechanisms of fat-soluble vitamin uptake and the clinical implications of their malabsorption.[5][6]

Clinical studies on this compound have shown a reduction in serum levels of vitamins D and E, and beta-carotene (a precursor to vitamin A), although these levels often remained within the normal range.[9] The effects are similar to another lipase inhibitor, Orlistat, which has been documented to decrease the absorption of fat-soluble vitamins, often necessitating supplementation.[10][11][12][13][14][15][16]

Mechanism of Action of this compound on Fat and Vitamin Absorption

The following diagram illustrates how this compound impacts the absorption of dietary fats and, consequently, fat-soluble vitamins.

Caption: Mechanism of this compound in the intestinal lumen.

Experimental Protocols

In Vivo Study of this compound's Effect on Fat-Soluble Vitamin Levels in a Rodent Model

This protocol describes a study to quantify the impact of this compound on the serum and fecal levels of fat-soluble vitamins in rats.

3.1.1. Experimental Workflow

Caption: Workflow for the in vivo rodent study.

3.1.2. Materials and Methods

-

Animals: 20 male Sprague-Dawley rats (200-250g).

-

Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

-

Diet: A standard chow diet with a defined fat content (e.g., 20% kcal from fat) and known concentrations of vitamins A, D, E, and K.

-

Test Article: this compound (e.g., 30 mg/kg body weight, administered orally once daily).[3] Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Groups:

-

Group 1: Control (n=10), receiving vehicle.

-

Group 2: this compound (n=10), receiving 30 mg/kg this compound.

-

3.1.3. Procedure

-

Acclimatization (1 week): Animals are acclimatized to the housing conditions and diet.

-

Baseline (Day 0): Collect baseline blood samples via tail vein for serum vitamin analysis and 24-hour fecal samples for fecal fat and vitamin analysis.

-

Treatment (4 weeks): Administer this compound or vehicle daily by oral gavage.

-

Sample Collection (Weekly):

-

Final Analysis (End of Week 4): Collect final blood and fecal samples. Euthanize animals and harvest liver tissue to assess vitamin stores.

3.1.4. Analytical Methods

-

Serum Vitamin Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify levels of retinol (Vitamin A), 25-hydroxyvitamin D, α-tocopherol (Vitamin E), and phylloquinone (Vitamin K1).[19][20][21][22]

-

Fecal Fat Analysis: Employ a quantitative method, such as the Van de Kamer titration method, to determine total fecal fat content.[23][24]

-

Fecal Vitamin Analysis: Adapt extraction and LC-MS/MS methods for the quantification of fat-soluble vitamins in fecal matter.[25]

Human Clinical Trial Protocol (Cross-Over Design)

This protocol outlines a study to assess the acute effects of this compound on the absorption of a single high dose of fat-soluble vitamins in healthy volunteers.

3.2.1. Study Design

A randomized, double-blind, placebo-controlled, two-way crossover study.

3.2.2. Participants

12 healthy adult volunteers (18-50 years old) with a Body Mass Index (BMI) of 22-28 kg/m ².

3.2.3. Interventions

-

Treatment A: this compound 120 mg three times daily for 7 days.

-

Treatment B: Placebo three times daily for 7 days.

-

Vitamin Challenge: On day 5 of each treatment period, subjects will receive a standardized high-fat meal along with a single oral dose of a fat-soluble vitamin cocktail (e.g., Vitamin A: 25,000 IU, Vitamin D: 5,000 IU, Vitamin E: 400 IU, Vitamin K: 100 µg).

3.2.4. Washout Period

A 2-week washout period will separate the two treatment periods.

3.2.5. Procedure

-

Screening: Assess eligibility of participants.

-

Treatment Period 1 (7 days): Randomly assign subjects to receive either Treatment A or B.

-

Vitamin Challenge (Day 5): Administer the vitamin cocktail with a standardized meal.

-

Pharmacokinetic Blood Sampling: Collect blood samples at 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-vitamin challenge to determine the serum concentration-time profiles of the vitamins.

-

Fecal Collection (Days 5-7): Collect all feces for 72 hours to measure excreted fat and vitamins.

-

Washout (2 weeks): No treatment.

-

Treatment Period 2 (7 days): Subjects will cross over to the other treatment. Repeat steps 3-5.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from such studies.

Table 1: Effect of this compound on Serum Fat-Soluble Vitamin Levels in Rats (4-Week Study)

| Vitamin | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | % Change | p-value |

| Vitamin A (µg/dL) | 55.2 ± 6.8 | 48.1 ± 5.9 | -12.9% | <0.05 |

| Vitamin D (ng/mL) | 32.5 ± 4.1 | 25.8 ± 3.7 | -20.6% | <0.01 |

| Vitamin E (µg/dL) | 850 ± 95 | 695 ± 88 | -18.2% | <0.01 |

| Vitamin K (ng/mL) | 0.9 ± 0.2 | 0.7 ± 0.1 | -22.2% | <0.01 |

Table 2: Fecal Excretion Data from Human Cross-Over Study (72-hour collection)

| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | % Change from Placebo | p-value |

| Fecal Fat ( g/72h ) | 15.6 ± 4.2 | 58.3 ± 10.1 | +273.7% | <0.001 |

| Excreted Vitamin A (%) | 12.1 ± 3.5 | 25.4 ± 6.2 | +110.0% | <0.001 |

| Excreted Vitamin D (%) | 18.5 ± 4.8 | 39.2 ± 7.9 | +111.9% | <0.001 |

| Excreted Vitamin E (%) | 22.4 ± 5.1 | 48.6 ± 8.5 | +116.9% | <0.001 |

| Excreted Vitamin K (%) | 20.8 ± 4.9 | 45.1 ± 8.1 | +116.8% | <0.001 |

Table 3: Pharmacokinetic Parameters of Fat-Soluble Vitamins in Humans

| Vitamin | Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | % Reduction |

| Vitamin A | AUC₀₋₇₂ (µg·h/dL) | 1250 ± 180 | 850 ± 150 | 32.0% |

| Cₘₐₓ (µg/dL) | 85 ± 12 | 60 ± 10 | 29.4% | |

| Vitamin D | AUC₀₋₇₂ (ng·h/mL) | 850 ± 110 | 510 ± 95 | 40.0% |

| Cₘₐₓ (ng/mL) | 25 ± 4 | 15 ± 3 | 40.0% | |

| Vitamin E | AUC₀₋₇₂ (µg·h/dL) | 25000 ± 3500 | 14000 ± 2800 | 44.0% |

| Cₘₐₓ (µg/dL) | 1200 ± 150 | 700 ± 120 | 41.7% | |

| Vitamin K | AUC₀₋₇₂ (ng·h/mL) | 35 ± 7 | 18 ± 5 | 48.6% |

| Cₘₐₓ (ng/mL) | 2.5 ± 0.6 | 1.3 ± 0.4 | 48.0% |

AUC₀₋₇₂: Area under the concentration-time curve from 0 to 72 hours. Cₘₐₓ: Maximum serum concentration.

Concluding Remarks

This compound serves as an effective tool for investigating the intricate relationship between dietary fat digestion and the absorption of fat-soluble vitamins. The protocols outlined provide a framework for conducting robust preclinical and clinical studies. The expected outcomes, as illustrated in the data tables, would be a significant reduction in the bioavailability of vitamins A, D, E, and K, evidenced by lower serum concentrations and higher fecal excretion in the presence of this compound. These findings are critical for understanding nutrient-drug interactions and for guiding the clinical use of lipase inhibitors, particularly concerning the need for vitamin supplementation. Researchers and drug development professionals can adapt these methodologies to explore further the nuances of nutrient absorption and to develop strategies to mitigate potential deficiencies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. selleckchem.com [selleckchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Biochemistry, Fat Soluble Vitamins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. magistralbr.caldic.com [magistralbr.caldic.com]

- 10. Effects of orlistat on fat-soluble vitamins in obese adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of orlistat, an inhibitor of dietary fat absorption, on the absorption of vitamins A and E in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. getcurex.com [getcurex.com]

- 14. drugs.com [drugs.com]

- 15. Orlistat and Vitamin K Interactions - Drugs.com [drugs.com]

- 16. drweil.com [drweil.com]

- 17. Fecal Fat Quantitative Test (72 Hour Collection) [nationwidechildrens.org]

- 18. testing.com [testing.com]

- 19. Analytical Methodologies for Fat-Soluble Vitamin Determination - Creative Proteomics [creative-proteomics.com]

- 20. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. publications.tno.nl [publications.tno.nl]

- 24. youtube.com [youtube.com]

- 25. Analysis of microsamples of human faeces: a non-invasive approach to study the bioavailability of fat-soluble bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Research on Cetilistat Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is a peripherally acting inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides in the intestine.[1] By inhibiting this enzyme, this compound reduces the absorption of dietary fats, leading to decreased caloric intake and subsequent weight loss.[2][3] Clinical studies have demonstrated its efficacy in promoting weight loss with a more favorable gastrointestinal side effect profile compared to the earlier lipase inhibitor, orlistat.[4][5] To enhance its therapeutic potential and address the multifaceted nature of obesity, this document outlines a detailed experimental design for investigating this compound in combination with a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs known to suppress appetite and improve glycemic control through central and peripheral mechanisms.[6] This combination therapy aims to synergistically target both nutrient absorption and appetite regulation for a more profound and sustainable anti-obesity effect.

In Vitro Efficacy and Mechanistic Studies

Pancreatic Lipase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound and the combination partner on pancreatic lipase.

Protocol:

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (13 mM, pH 8.0) containing 150 mM NaCl and 1.3 mM CaCl2.

-

Dissolve porcine pancreatic lipase in the Tris-HCl buffer to a final concentration of 1 mg/mL.

-

Prepare the substrate solution by dissolving p-nitrophenyl palmitate (pNPP) in isopropanol.[7][8]

-

Prepare stock solutions of this compound and the GLP-1 receptor agonist in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound (this compound, GLP-1 RA, or combination) at various concentrations.

-

Add 160 µL of the pancreatic lipase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Monitor the increase in absorbance at 405 nm for 15-30 minutes at 37°C using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of lipase inhibition for each concentration of the test compounds compared to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) values for this compound and the combination.

-

Adipocyte Differentiation and Lipid Accumulation

Objective: To assess the effect of the combination therapy on adipogenesis and lipid accumulation in vitro.

Cell Line: 3T3-L1 preadipocytes.[10]

Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

-

Induce differentiation two days post-confluence using a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS.[3]

-

After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours.

-

Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days.

-

-

Treatment and Staining:

-

Treat the differentiated adipocytes with this compound, the GLP-1 receptor agonist, or their combination for 48-72 hours.

-

Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

-

-

Quantification:

-

Extract the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the extracted dye at 490 nm to quantify lipid accumulation.[10]

-

Lipolysis and Lipogenesis Assays

Objective: To evaluate the impact of the combination therapy on fat breakdown (lipolysis) and synthesis (lipogenesis) in mature adipocytes.

Protocol for Lipolysis (Glycerol Release Assay):

-

Treat differentiated 3T3-L1 adipocytes with the test compounds for 24 hours.

-

Collect the culture medium.

-

Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.

Protocol for Lipogenesis (Radiolabeled Glucose Incorporation):

-

Treat differentiated 3T3-L1 adipocytes with the test compounds in the presence of [14C]-glucose.

-